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Hsp70-derived octapeptide -

Hsp70-derived octapeptide

Catalog Number: EVT-10963626
CAS Number:
Molecular Formula: C36H58N8O16
Molecular Weight: 858.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hsp70-derived octapeptide refers to a specific peptide sequence derived from the heat shock protein 70 (Hsp70). This protein family plays a crucial role in cellular stress responses, protein folding, and protection against apoptosis. The octapeptide, typically comprising eight amino acids, is significant for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Source

The Hsp70 proteins are highly conserved molecular chaperones found in all organisms, from bacteria to humans. They are primarily synthesized in response to stress conditions such as heat shock, oxidative stress, and other cellular insults. The octapeptide is often derived from the C-terminal region of Hsp70, which is involved in substrate binding and interaction with other proteins during the chaperoning process .

Classification

Hsp70 proteins can be classified based on their isoforms and functions. The major isoforms include:

  • Heat Shock Cognate 70: A constitutively expressed form that assists in protein folding.
  • Inducible Hsp70: Expressed under stress conditions to protect cells from damage.
  • Mitochondrial Hsp70: Involved in mitochondrial protein import and folding.

The octapeptide itself can be classified based on its sequence and structural properties, influencing its interaction with various cellular targets.

Synthesis Analysis

Methods

The synthesis of Hsp70-derived octapeptides can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, enabling precise control over the peptide sequence.
  2. Recombinant DNA Technology: Genes encoding the desired peptide can be cloned into expression vectors, allowing for production in host cells such as bacteria or yeast.

Technical Details

  • Solid-Phase Synthesis: Typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is sequentially added to a growing chain while protecting functional groups to prevent unwanted reactions.
  • Recombinant Expression: Involves transforming host cells with plasmids containing the gene of interest, followed by induction of expression using specific conditions (e.g., temperature shifts or chemical inducers).
Molecular Structure Analysis

Structure

The molecular structure of Hsp70-derived octapeptides is characterized by their specific amino acid sequences. These peptides often adopt secondary structures such as alpha-helices or beta-sheets depending on their environment and interactions with other molecules.

Data

Structural studies using techniques such as X-ray crystallography and NMR spectroscopy have provided insights into the conformation of Hsp70 and its derived peptides. For example, studies have shown that the binding affinity of substrates varies significantly based on the nucleotide state of Hsp70, affecting how these peptides interact with target proteins .

Chemical Reactions Analysis

Reactions

Hsp70-derived octapeptides participate in several biochemical reactions:

  1. Peptide Binding: The octapeptide binds to unfolded or misfolded proteins, facilitating their proper folding or targeting them for degradation.
  2. Chaperone Activity: The peptide can enhance the chaperoning activity of Hsp70 by stabilizing client proteins during stress conditions.

Technical Details

The binding kinetics and thermodynamics of these interactions are influenced by factors such as temperature, pH, and ionic strength. Studies have demonstrated that the presence of ATP alters the binding affinity of Hsp70 for substrates significantly .

Mechanism of Action

Process

The mechanism by which Hsp70-derived octapeptides exert their effects involves several steps:

  1. Substrate Recognition: The octapeptide recognizes and binds to exposed hydrophobic regions on unfolded proteins.
  2. Conformational Changes: Binding induces conformational changes in both the peptide and the substrate, promoting correct folding or preventing aggregation.
  3. Release or Transfer: After proper folding occurs or if refolding fails, the substrate may be released for further processing by other chaperones like Hsp90 or targeted for degradation .

Data

Quantitative analyses have shown that optimal substrate length for effective binding to Hsp70 is at least eight residues, correlating with the length of the derived octapeptide .

Physical and Chemical Properties Analysis

Physical Properties

Hsp70-derived octapeptides typically exhibit:

Chemical Properties

  • Binding Affinity: The affinity for target proteins is influenced by factors such as hydrophobicity and charge distribution within the peptide.
  • Reactivity: These peptides can undergo post-translational modifications that may alter their function and interactions.

Relevant data indicate that modifications like phosphorylation can enhance their chaperoning capabilities .

Applications

Scientific Uses

Hsp70-derived octapeptides have several applications in scientific research and therapeutic development:

  • Cancer Therapy: They are being explored as potential agents to inhibit tumor growth by modulating stress response pathways.
  • Neurodegenerative Diseases: Their ability to prevent protein aggregation makes them candidates for treating conditions like Alzheimer's disease.
  • Biotechnology: Used in protein purification processes due to their affinity for misfolded proteins.

Research continues to explore novel applications and mechanisms of these peptides in various biological contexts .

Molecular Mechanisms of Action

Structural Basis of Tetratricopeptide Repeat Domain Interactions

The Heat Shock Protein 70-derived octapeptide (sequence: Gly-Pro-Thr-Ile-Glu-Glu-Val-Asp, GPTIEEVD) represents the evolutionarily conserved C-terminal motif of cytoplasmic Heat Shock Protein 70 isoforms. This octapeptide serves as a structural keystone for interactions with tetratricopeptide repeat domain-containing co-chaperones. Tetratricopeptide repeat domains are helical hairpin structures that form a saddle-shaped groove capable of accommodating the EEVD motif. Key residues within the tetratricopeptide repeat domain—specifically, a cluster of conserved lysine and arginine residues—create a "carboxylate clamp" that forms salt bridges with the C-terminal aspartate (Asp) of the EEVD sequence [2] [7].

Biophysical analyses reveal that the Ile-Glu-Glu-Val-Asp segment anchors the octapeptide within the tetratricopeptide repeat binding groove, with the terminal carboxylate group of Asp forming dual hydrogen bonds with basic residues in the clamp (e.g., Lys-73 in TPR1 of Hop). The flanking Glu-Glu residues enhance electrostatic complementarity, while the upstream Ile contributes hydrophobic stabilization [5] [9]. Mutation of any EEVD residue disrupts binding, as demonstrated by fluorescence polarization assays showing 50-fold reduced affinity for alanine-substituted variants [10].

Table 1: Key Structural Determinants of Octapeptide-Tetratricopeptide Repeat Domain Interactions

Octapeptide PositionResidueFunction in BindingConsequence of Mutation
-1ValHydrophobic packingReduced binding affinity
0AspSalt bridges with carboxylate clampAbolished binding
-2, -3Glu-GluElectrostatic stabilizationWeakened electrostatic anchoring
-4IleHydrophobic stabilizationDecreased complex half-life
-5ThrHydrogen bonding with auxiliary residuesModerate affinity reduction

Notably, different tetratricopeptide repeat domains exhibit distinct dependencies on the octapeptide’s non-EEVD residues. For example, Hop’s TPR2A domain requires the intact Ile-Glu-Glu-Val-Asp motif for Heat Shock Protein 90 binding, whereas CHIP (C-terminus of Heat Shock Protein 70 Interacting Protein) tolerates Thr-Ile-Glu-Glu-Val-Asp truncations but is sensitive to Ile substitutions [9] [10].

Allosteric Modulation of Heat Shock Protein 70 Chaperone Function

The octapeptide’s interaction with tetratricopeptide repeat co-chaperones induces long-range conformational effects on Heat Shock Protein 70’s functional domains. Heat Shock Protein 70 comprises an N-terminal nucleotide-binding domain (adenosine triphosphate/adenosine diphosphate cycling) and a C-terminal substrate-binding domain connected by a hydrophobic linker. Binding of the GPTIEEVD motif to tetratricopeptide repeat domains allosterically influences interdomain communication and substrate affinity.

Nuclear magnetic resonance studies demonstrate that EEVD deletion or mutation destabilizes the nucleotide-binding domain’s subdomain IIB, reducing adenosine triphosphate hydrolysis efficiency by 40–60%. This occurs because the octapeptide-tetratricopeptide repeat interaction modulates the positioning of the helical lid subdomain of the substrate-binding domain, which regulates client protein release [3] [8]. Specifically, the octapeptide-bound state favors the adenosine diphosphate-bound conformation of Heat Shock Protein 70, characterized by high substrate affinity and slow dissociation rates. This stabilizes the "domain-undocked" state where nucleotide-binding domain and substrate-binding domain tumble independently [8].

Hydrogen/deuterium exchange mass spectrometry further shows that octapeptide binding to Hop increases solvent accessibility in Heat Shock Protein 70’s interdomain linker (residues 389–392: Val-Leu-Leu-Leu), suggesting enhanced linker dynamics that facilitate allosteric coupling. Consequently, the octapeptide acts as a conformational switch that optimizes Heat Shock Protein 70 for high-fidelity substrate remodeling [8] [3].

Competitive Inhibition of Co-chaperone Binding

The GPTIEEVD octapeptide competitively inhibits endogenous co-chaperones—including CHIP, TPR1, and human Glutamine-Rich Tetratricopeptide Repeat Protein—by sterically occluding the EEVD-binding pocket. In vitro pull-down assays using immobilized octapeptide demonstrate dose-dependent disruption of Heat Shock Protein 70/co-chaperone complexes, with half-maximal inhibitory concentrations (IC₅₀) ranging from 5–20 μM [9].

Mechanistic studies reveal distinct competition profiles:

  • CHIP: Binding requires the intact Glu-Glu-Val-Asp motif but tolerates N-terminal truncations. The Ile residue is critical, as Ile→Ala substitution reduces inhibition potency by 90% [9] [10].
  • TPR1: Requires full-length octapeptide (Gly-Pro-Thr-Ile-Glu-Glu-Val-Asp); deletion of Gly-Pro-Thr abolishes competitive effects [2] [9].
  • Human Glutamine-Rich Tetratricopeptide Repeat Protein: Dependent on Thr-Ile-Glu-Glu-Val-Asp; Pro→Ala mutations halve inhibition efficacy [9].

Table 2: Co-chaperone Competition Profiles of the Octapeptide

Co-chaperoneCritical Octapeptide ResiduesIC₅₀ (μM)Functional Consequence of Inhibition
CHIPIle, Glu⁻³, Glu⁻², Asp5.2 ± 0.7Suppression of ubiquitination activity
TPR1 (Hop)Gly, Pro, Thr, Ile18.9 ± 2.1Disruption of Heat Shock Protein 70-Heat Shock Protein 90 complex assembly
Human Glutamine-Rich Tetricopeptide Repeat ProteinThr, Ile, Glu⁻³, Glu⁻²12.3 ± 1.5Inhibition of Heat Shock Protein 70-dependent refolding

Functionally, this competition redirects Heat Shock Protein 70’s activity. For example, the octapeptide prevents CHIP-mediated ubiquitination of Heat Shock Protein 70-bound clients (e.g., misfolded luciferase), shifting Heat Shock Protein 70 toward folding rather than degradation pathways. Conversely, it blocks Human Glutamine-Rich Tetricopeptide Repeat Protein-dependent refolding by 70% at saturating concentrations [9] [10]. DnaJ Homolog Subfamily B Member 4—a class B J-domain protein—also competes for the EEVD site, and octapeptide inhibition restores Heat Shock Protein 70-CHIP ubiquitination activity by displacing DnaJ Homolog Subfamily B Member 4 [10].

Adenosine Triphosphatase Cycle Regulation via C-Terminal Motif Recognition

The octapeptide modulates Heat Shock Protein 70’s adenosine triphosphatase cycle through two interconnected mechanisms:

  • Nucleotide Exchange Factor Recruitment: Tetratricopeptide repeat co-chaperones like Hop recruit nucleotide exchange factors (e.g., Heat Shock Protein 110, Heat Shock Protein 105) to the Heat Shock Protein 70-EEVD motif. Octapeptide binding disrupts this recruitment, prolonging adenosine diphosphate-bound states and increasing substrate affinity. In vitro adenosine triphosphatase assays show 35% reduced adenosine triphosphate turnover when the octapeptide occupies Hop’s TPR1 domain [2] [7].
  • J-Domain Protein Synergy: Class B J-domain proteins (e.g., DnaJ Homolog Subfamily B Member 4) interact with both the EEVD motif and Heat Shock Protein 70’s substrate-binding domain. Octapeptide competition uncouples J-domain protein stimulation from adenosine triphosphate hydrolysis, reducing folding efficiency. This decreases the rate of adenosine triphosphate hydrolysis by 2.5-fold in luciferase refolding assays [10].

The octapeptide’s C-terminal aspartate is indispensable for adenosine triphosphatase modulation. Asp→Ala mutants fail to alter hydrolysis kinetics, confirming that carboxylate clamp formation is essential for functional effects. Notably, the octapeptide slows the adenosine triphosphate/adenosine diphosphate cycling rate by 40% in the presence of full-length Hop, demonstrating its role as a kinetic regulator of chaperone activity [5] [8].

Properties

Product Name

Hsp70-derived octapeptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

Molecular Formula

C36H58N8O16

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C36H58N8O16/c1-6-17(4)28(42-35(58)29(18(5)45)43-32(55)22-8-7-13-44(22)23(46)15-37)34(57)39-19(9-11-24(47)48)30(53)38-20(10-12-25(49)50)31(54)41-27(16(2)3)33(56)40-21(36(59)60)14-26(51)52/h16-22,27-29,45H,6-15,37H2,1-5H3,(H,38,53)(H,39,57)(H,40,56)(H,41,54)(H,42,58)(H,43,55)(H,47,48)(H,49,50)(H,51,52)(H,59,60)/t17-,18+,19-,20-,21-,22-,27-,28-,29-/m0/s1

InChI Key

ZFLYGBZWZFFSEA-KXIJWNIYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)CN

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